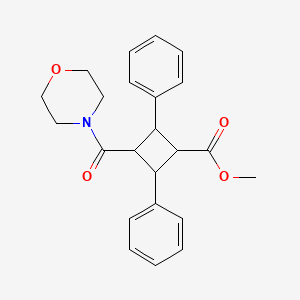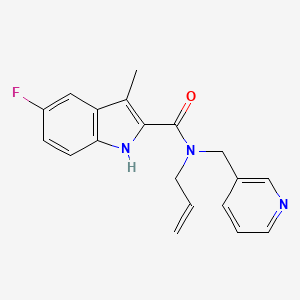![molecular formula C18H17ClN2O3S B5309865 N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5309865.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, also known as Cbz-PPA-Nitro, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.
科学的研究の応用
N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo has been extensively studied for its potential applications in drug discovery. It has been shown to be a potent inhibitor of PTPs, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo has the potential to be used as a therapeutic agent for these diseases.
作用機序
N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo inhibits PTP activity by binding to the active site of the enzyme, thereby preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins, which can result in altered cellular signaling pathways. The exact mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo is still under investigation, but it is believed to involve the formation of a covalent bond between the compound and the active site of the enzyme.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo has been shown to have potent inhibitory activity against a wide range of PTPs. This activity has been demonstrated in vitro using purified enzymes, as well as in cell-based assays. The compound has also been shown to have antiproliferative effects against cancer cells, which may be due to its ability to inhibit PTP activity. However, the exact biochemical and physiological effects of N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo are still being investigated.
実験室実験の利点と制限
One of the main advantages of N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo is its potent inhibitory activity against PTPs. This makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways and for identifying potential therapeutic targets. However, one limitation of N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of the compound is still being investigated, which may limit its utility in some studies.
将来の方向性
There are several future directions for research on N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo. One area of focus is the development of more potent and selective inhibitors of PTPs. Another area of research is the identification of specific PTPs that are involved in various diseases, which could lead to the development of targeted therapies. Additionally, the use of N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo in combination with other drugs or therapies is also an area of interest. Finally, the potential toxicity of N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo needs to be further investigated to determine its safety for use in humans.
合成法
The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo involves a multi-step process that includes the reaction of 3-nitrobenzaldehyde with ethyl acrylate, followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 2-chlorobenzyl mercaptan to form the final product, N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamideo. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC) analysis.
特性
IUPAC Name |
(E)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-17-7-2-1-5-15(17)13-25-11-10-20-18(22)9-8-14-4-3-6-16(12-14)21(23)24/h1-9,12H,10-11,13H2,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFCTUXKNHLTAM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N'-{[1-(pyridin-2-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5309783.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5309789.png)
![4-[4-(allyloxy)benzoyl]-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309809.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5309812.png)
![(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol](/img/structure/B5309820.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)
![(3S*,4S*)-1-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5309851.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)

![7-(3,4-dichlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5309868.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5309873.png)
![3-{[4-(1-naphthylmethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5309877.png)
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5309886.png)
